4-Chloro-5-methylpyridin-2-OL
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Overview
Description
4-Chloro-5-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide (KOH) in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH), methanol, and platinum catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-5-methylpyridin-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methylpyridin-2-OL
- 2-Chloro-5-methylpyridin-4-OL
Uniqueness
4-Chloro-5-methylpyridin-2-OL is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
1227592-83-7 |
---|---|
Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
DXPNRBPUHOJUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C=C1Cl |
Origin of Product |
United States |
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